molecular formula C9H7BrN2 B1336612 6-(Bromomethyl)quinoxaline CAS No. 53967-21-8

6-(Bromomethyl)quinoxaline

カタログ番号 B1336612
CAS番号: 53967-21-8
分子量: 223.07 g/mol
InChIキー: DMLZDWGHHYSKGY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-(Bromomethyl)quinoxaline is a biochemical reagent that can be used as a biological material or organic compound for life science related research .


Synthesis Analysis

Quinoxalines have been synthesized using various methods. Recent advances have focused on transition-metal-free synthesis due to its environmental and economic benefits . Sustainable approaches towards the synthesis of quinoxalines have also been explored, with a focus on solvent-free reactions, use of alternate reaction media, and alternate modes of synthesis such as microwave-assisted synthesis and flow reactions .


Molecular Structure Analysis

The molecular structure of 6-(Bromomethyl)quinoxaline consists of a quinoxaline core with a bromomethyl group attached at the 6-position .


Chemical Reactions Analysis

Quinoxalines have been synthesized using various methods. The exploitation of transition-metal-free catalysis in organic synthesis leads to a new frontier to access biologically active heterocycles .


Physical And Chemical Properties Analysis

6-(Bromomethyl)quinoxaline is a solid compound .

科学的研究の応用

    Organic Synthesis

    • Quinoxalines are important in the field of organic synthesis .
    • They are used in the synthesis of various biologically active synthetic drug candidates and optoelectronic materials .
    • The synthesis of quinoxaline rings has been a focus of many research efforts, with a particular emphasis on finding more efficient and sustainable methods .

    Materials Science

    • Quinoxalines have diverse applications in materials science .
    • They are used in organic photovoltaic devices, organic semiconductors, electroluminescent materials, and fluorescent probes .

    Pharmaceutical Research

    • Quinoxalines are significant biological agents with several pharmacological effects .
    • They have antifungal, antibacterial, antiviral, and antimicrobial properties .
    • Quinoxaline derivatives have diverse therapeutic uses and are used in drugs to treat cancerous cells, AIDS, plant viruses, and schizophrenia .

    Green Chemistry

    • The synthesis of quinoxalines has been studied extensively with a focus on green chemistry and cost-effective methods .
    • Researchers have developed numerous synthetic routes to create quinoxalines and their derivatives .

    Transition-Metal-Free Synthesis

    • Quinoxalines have been synthesized using transition-metal-free methods .
    • This approach is considered more sustainable and environmentally friendly .
    • The use of ultrasonic techniques has been explored as a non-conventional strategy for the synthesis of quinoxaline derivatives .

    Chemical Industry

    • “6-(Bromomethyl)quinoxaline” is commercially available and used in various chemical reactions .
    • It is typically stored under an inert atmosphere at 2-8°C .

    Transition-Metal-Free Synthesis

    • Quinoxalines have been synthesized using transition-metal-free methods .
    • This approach is considered more sustainable and environmentally friendly .
    • The use of ultrasonic techniques has been explored as a non-conventional strategy for the synthesis of quinoxaline derivatives .

    Chemical Industry

    • “6-(Bromomethyl)quinoxaline” is commercially available and used in various chemical reactions .
    • It is typically stored under an inert atmosphere at 2-8°C .

    Green Chemistry

    • The synthesis of quinoxalines has been studied extensively with a focus on green chemistry and cost-effective methods .
    • Researchers have developed numerous synthetic routes to create quinoxalines and their derivatives .

Safety And Hazards

6-(Bromomethyl)quinoxaline is considered hazardous. It may cause respiratory irritation, skin irritation, and serious eye irritation .

将来の方向性

Quinoxalines have been found to possess a diverse range of biological activities, making them a crucial component in drugs used to treat various conditions. Due to their importance, tremendous efforts have been dedicated to finding more efficient approaches toward the synthesis of quinoxaline rings . The focus of future developments is on the key sustainable approaches of pharmaceutical industries .

特性

IUPAC Name

6-(bromomethyl)quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-6-7-1-2-8-9(5-7)12-4-3-11-8/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMLZDWGHHYSKGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C=C1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50436779
Record name 6-(bromomethyl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Bromomethyl)quinoxaline

CAS RN

53967-21-8
Record name 6-(bromomethyl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(bromomethyl)quinoxaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 6-methylquinoxaline (10.0 g, 69.4 mmol) in CCl4 (80 mL) was added NBS (13.5 g, 76.3 mmol) and benzoyl peroxide (BP, 1.7 g, 6.9 mmol) at room temperature. The mixture was heated at reflux for 2 hours. After cooling, the mixture was evaporated under vacuum to give a yellow solid, which was extracted with Petroleum Ether (50 mL×5). The extracts were concentrated under vacuum. The organics were combined and concentrated to give crude 6-bromomethylquinoxaline (12.0 g), which was used directly in the next step. 1H NMR (300 MHz, CDCl3) δ 8.85-8.87 (m, 2H), 8.10-8.13 (m, 2H), 7.82 (dd, J=2.1, 8.7 Hz, 1H), 4.70 (s, 2H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

In a 100 ml flask, 6-methyl-quinoxaline (1.25 g, 8.68 mmol) was dissolved together with N-bromosuccinimide (2.32, 13.0 mmol) and benzoyl peroxide (0.15 g, 0.62 mml) in 31 g of chlorobenzene. The mixture was heated up to 85° C. to give a pale yellow solution that slowly turned red. The solution was maintained at 85° C. for two hours to give a red solution of 6-bromomethyl-quinoxaline. The solution was then cooled down to room temperature with the formation of a precipitate mainly composed of succinimide. The solution was then mixed with an equal volume (˜31 ml) of pentane to ease the precipitation of succinimides (NHS as well as any unreacted NBS). After filtration, the orange solid obtained (1.4 g) was extracted few times with pentane (4 times, 50 ml each) to recover any remaining 6-bromomethyl-quinoxaline. The extracts were combined with the yellow solution of bromomethyl-quinoxaline and vacuum dried to give a yellow solid (1.92 g) that was suspended in an alkaline solution prepared by dissolving 2.0 g of sodium hydroxide pellets in 30 g of water. The catalyst (5% Pd/C) was added to the alkaline mixture (0.2 g) and the suspension was heated up to 85-95° C. and sparged with air for 48 hours. The black suspension was filtered to give an amber solution that was neutralized with dilute sulfuric acid to give a yellow powder (1.28 g, 85% yield) that precipitated from solution (6-quinoxaline-carboxylic acid).
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
13 mmol
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
31 g
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 6-methylquinoxaline (2.0 g, 13.9 mmol), N-bromosuccinimide (3.0 g, 16.9 mmol), and benzoyl peroxide (411 mg, 1.7 mmol) in anhydrous carbon tetrachloride (50 mL) was stirred at reflux for 2 days. Dichloromethane (50 mL) was added after cooling to room temperature. The mixture was extracted with 1 N NaOH (1×100 mL) and brine (1×100 mL). The organic extract was recovered, dried over MgSO4, filtered, evaporated, and dried in vacuo. The crude product was purified by flash chromatography (0-30% EtOAc/hexanes), affording 6-(bromomethyl)quinoxaline (1.10 g, 35% yield).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
411 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Bromomethyl)quinoxaline
Reactant of Route 2
6-(Bromomethyl)quinoxaline
Reactant of Route 3
Reactant of Route 3
6-(Bromomethyl)quinoxaline
Reactant of Route 4
6-(Bromomethyl)quinoxaline
Reactant of Route 5
Reactant of Route 5
6-(Bromomethyl)quinoxaline
Reactant of Route 6
Reactant of Route 6
6-(Bromomethyl)quinoxaline

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。